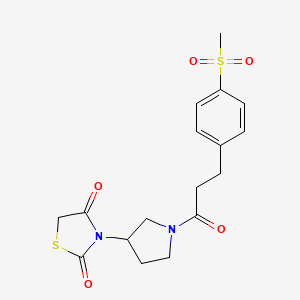
3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains a pyrrolidine ring and a thiazolidine-2,4-dione group . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle , while thiazolidine-2,4-dione is a five-membered heterocycle containing sulfur and nitrogen .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the pyrrolidine and thiazolidine-2,4-dione groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage due to the non-planarity of the ring . The thiazolidine group contains sulfur at the first position and nitrogen at the third position .科学的研究の応用
Environmental and Health Impact Studies
Research on similar organosulfur compounds, such as those involving methylsulfonyl groups, highlights the importance of understanding the environmental exposure and health implications of chemical agents. For instance, studies on the environmental exposure to organophosphorus and pyrethroid pesticides emphasize the necessity of monitoring chemical exposure to safeguard public health, particularly among vulnerable populations such as children (Babina et al., 2012).
Carcinogenic Potential and Exposure Assessment
Examination of the presence of carcinogenic heterocyclic amines in the diet and their metabolites in human tissues underscores the critical role of dietary habits in cancer risk. This type of research is essential for assessing the carcinogenic potential of various compounds, including those structurally related to 3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, and understanding their mechanisms of action (Ushiyama et al., 1991).
Metabolic Pathways and Genetic Influences
Investigating the metabolic pathways and genetic factors influencing the processing of complex compounds in the body can provide insights into their safety, efficacy, and potential health effects. Studies on the metabolism of heterocyclic amines and their adduct formation with DNA in humans versus rodents reveal significant interspecies differences, highlighting the importance of human-specific research in understanding the health implications of exposure to such compounds (Turteltaub et al., 1999).
Potential Therapeutic Applications
Research into the therapeutic applications of chemical compounds with similar functional groups may uncover novel treatments for various conditions. For example, studies on non-glycoside, non-adrenergic cardiotonic agents demonstrate the potential for developing new medications that improve cardiac function without the drawbacks of current treatments (Ruffmann et al., 1981).
将来の方向性
The future research directions could involve studying the biological activity of this compound and its derivatives, given the biological relevance of pyrrolidine and thiazolidine-2,4-dione derivatives . Additionally, developing new synthetic methods for this compound could also be a potential area of research.
特性
IUPAC Name |
3-[1-[3-(4-methylsulfonylphenyl)propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-26(23,24)14-5-2-12(3-6-14)4-7-15(20)18-9-8-13(10-18)19-16(21)11-25-17(19)22/h2-3,5-6,13H,4,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQIGOWIGNASQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(3-(4-(Methylsulfonyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(2-methyl-1H-indol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2738509.png)
![3-{[2-(4-bromophenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2738510.png)
![5-chloro-2-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2738513.png)

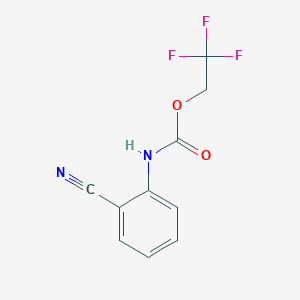
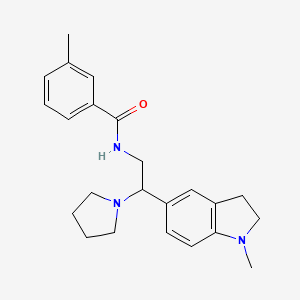
![1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2738518.png)
![3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2738519.png)
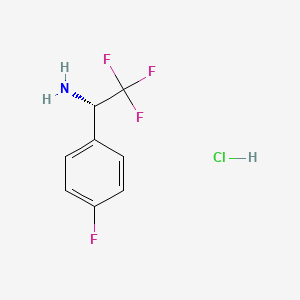
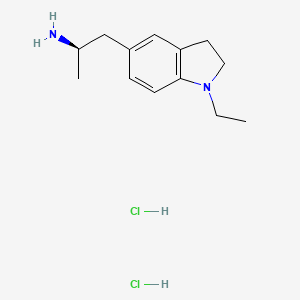
![2-chloro-1-[5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2738525.png)
![2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid](/img/structure/B2738526.png)